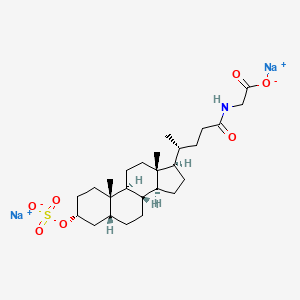

Glycolithocholic acid 3-sulfate disodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C26H41NNa2O7S |

|---|---|

Poids moléculaire |

557.7 g/mol |

Nom IUPAC |

disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |

InChI |

InChI=1S/C26H43NO7S.2Na/c1-16(4-9-23(28)27-15-24(29)30)20-7-8-21-19-6-5-17-14-18(34-35(31,32)33)10-12-25(17,2)22(19)11-13-26(20,21)3;;/h16-22H,4-15H2,1-3H3,(H,27,28)(H,29,30)(H,31,32,33);;/q;2*+1/p-2/t16-,17-,18-,19+,20-,21+,22+,25+,26-;;/m1../s1 |

Clé InChI |

FXMCQRUEVPOMSC-DJOVSRRHSA-L |

SMILES isomérique |

C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)C.[Na+].[Na+] |

SMILES canonique |

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+].[Na+] |

Origine du produit |

United States |

Foundational & Exploratory

What is the metabolic pathway of Glycolithocholic acid 3-sulfate?

An In-Depth Technical Guide to the Metabolic Pathway of Glycolithocholic Acid 3-Sulfate

Introduction

Glycolithocholic acid 3-sulfate (GLCA-S), also known as sulfolithocholylglycine, is a crucial metabolite in the enterohepatic circulation of bile acids. It represents a key end-product in the detoxification pathway of lithocholic acid (LCA), a toxic secondary bile acid produced by intestinal microbiota. The sulfation of glycolithocholic acid (GLCA) at the 3-hydroxy position significantly increases its water solubility, thereby facilitating its elimination from the body and mitigating the cholestatic and hepatotoxic effects of its precursors.[1] Understanding the intricate metabolic pathway of GLCA-S—from its synthesis and cellular transport to its ultimate excretion—is vital for researchers in hepatology, toxicology, and drug development. Elevated serum levels of GLCA-S are often observed in patients with cirrhosis, hepatitis, and cholestasis, making it a significant biomarker in hepatobiliary diseases.[2] This technical guide provides a comprehensive overview of the GLCA-S metabolic pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations for researchers, scientists, and drug development professionals.

Biosynthesis of Glycolithocholic Acid 3-Sulfate

The formation of GLCA-S is a multi-step process that spans the gut and the liver. It begins with the microbial transformation of primary bile acids in the intestine and culminates in a two-phase detoxification process within hepatocytes.

-

Formation of Lithocholic Acid (LCA) in the Gut: Primary bile acids, such as cholic acid and chenodeoxycholic acid, are synthesized from cholesterol in the liver and secreted into the intestine. Here, intestinal bacteria deconjugate and dehydroxylate these primary bile acids to form secondary bile acids. Lithocholic acid (LCA) is a prominent and toxic secondary bile acid produced through this microbial action.

-

Hepatic Uptake and Glycine (B1666218) Conjugation: LCA is reabsorbed from the intestine and transported to the liver. Within the hepatocytes, LCA undergoes Phase I detoxification, which involves conjugation with the amino acid glycine to form glycolithocholic acid (GLCA).

-

Sulfation to GLCA-S: The final and critical step is the Phase II detoxification reaction where GLCA is sulfated. The enzyme Sulfotransferase 2A1 (SULT2A1) , a cytosolic enzyme highly expressed in the liver, catalyzes the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 3α-hydroxyl group of GLCA.[3][4] This reaction yields the highly water-soluble and less toxic end-product, Glycolithocholic acid 3-sulfate (GLCA-S).

References

- 1. Glycolithocholic Acid-3-Sulfate Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Inhibition of Human Sulfotransferase 2A1-Catalyzed Sulfonation of Lithocholic Acid, Glycolithocholic Acid, and Taurolithocholic Acid by Selective Estrogen Receptor Modulators and Various Analogs and Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Will the real bile acid sulfotransferase please stand up? Identification of Sult2a8 as a major hepatic bile acid sulfonating enzyme in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Glycolithocholic Acid 3-Sulfate in Bile Acid Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycolithocholic acid 3-sulfate (GLCA-S) is a sulfated, glycine-conjugated secondary bile acid. Its formation represents a critical detoxification pathway for the hydrophobic and potentially toxic lithocholic acid (LCA). This technical guide provides a comprehensive overview of the role of GLCA-S in bile acid homeostasis, focusing on its synthesis, transport, and regulatory functions. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and relevant biological pathways and workflows are visualized to support further research and drug development in the context of cholestatic liver diseases and bile acid signaling.

Introduction

Bile acids are amphipathic molecules synthesized from cholesterol in the liver that play crucial roles in lipid digestion and absorption. However, the accumulation of hydrophobic bile acids, such as lithocholic acid (LCA), can be cytotoxic and lead to cholestatic liver injury. The sulfation of bile acids is a major detoxification mechanism that increases their water solubility and facilitates their elimination from the body. Glycolithocholic acid 3-sulfate (GLCA-S) is the sulfated form of glycolithocholic acid (GLCA), a glycine (B1666218) conjugate of LCA. This guide delves into the multifaceted role of GLCA-S in maintaining bile acid homeostasis.

Synthesis of Glycolithocholic Acid 3-Sulfate

The synthesis of GLCA-S from GLCA is catalyzed by the enzyme Sulfotransferase 2A1 (SULT2A1) , primarily in the liver.[1][2] This reaction involves the transfer of a sulfo group from the universal sulfonate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS).

SULT2A1 Kinetics

The sulfation of lithocholic acid and its conjugates is a high-affinity process. While specific kinetic parameters for GLCA with SULT2A1 are not extensively reported, studies on the unconjugated precursor, lithocholic acid (LCA), provide valuable insights. The sulfation affinity of bile acids for SULT2A1 is inversely proportional to the number of hydroxyl groups, with monohydroxylated bile acids like LCA exhibiting the highest affinity.[3]

| Substrate | Apparent Km (µM) | Cell System | Reference |

| Lithocholic Acid (LCA) | 1.5 | Recombinant Human SULT2A1 | [1] |

| Glycolithocholic Acid (GLCA) | ≤1 | Human Liver Cytosol, Recombinant Human SULT2A1 | [2] |

| Taurolithocholic Acid (TLCA) | ≤1 | Human Liver Cytosol, Recombinant Human SULT2A1 | [2] |

Transport of Glycolithocholic Acid 3-Sulfate

The increased hydrophilicity of GLCA-S alters its transport characteristics compared to its non-sulfated counterpart. Sulfated bile acids are substrates for various transporters in the liver, which mediate their uptake from sinusoidal blood and efflux into bile or back into the circulation.

Hepatic Uptake

The uptake of sulfated bile acids from the portal circulation into hepatocytes is mediated by members of the Organic Anion Transporting Polypeptide (OATP) family and the Na+-Taurocholate Cotransporting Polypeptide (NTCP).[4] While direct kinetic data for GLCA-S is limited, studies on structurally similar sulfated bile acids provide strong evidence for its transport mechanisms. Human OATP1B1, in particular, transports sulfated bile salts with high efficiency.[5]

| Transporter | Substrate | Apparent Km (µM) | Vmax (pmol/mg protein/min) | Cell System | Reference |

| OATP1B1 | 3-sulfo-glycolithocholate (3S-GLC) | 0.708 ± 0.125 | Not Reported | HEK293 | [5] |

| OATP1B1 | Glycochenodeoxycholic acid 3-O-sulfate (GCDCA-S) | Not Reported | Not Reported | HEK293 | [4][6] |

| OATP1B3 | Glycochenodeoxycholic acid 3-O-sulfate (GCDCA-S) | Not Reported | Not Reported | HEK293 | [4][6] |

| NTCP | Glycochenodeoxycholic acid 3-O-sulfate (GCDCA-S) | Not Reported | Not Reported | HEK293 | [4][6] |

Biliary and Basolateral Efflux

Once inside the hepatocyte, sulfated bile acids are effluxed into the bile canaliculi or back into the sinusoidal blood. The primary canalicular transporter for sulfated bile acids is the Multidrug Resistance-Associated Protein 2 (MRP2). The basolateral efflux is mediated by MRP3 and MRP4.

Regulatory Role of Glycolithocholic Acid 3-Sulfate

The biological activity of bile acids extends beyond their role in digestion; they are also signaling molecules that activate nuclear receptors to regulate their own synthesis and transport. The Farnesoid X Receptor (FXR) is a key nuclear receptor in bile acid homeostasis.

Interaction with Farnesoid X Receptor (FXR)

Lithocholic acid (LCA), the precursor of GLCA-S, is a known FXR antagonist. While direct studies on GLCA-S are scarce, it is plausible that it does not act as an FXR agonist and may retain some antagonistic properties. The sulfation at the 3-position is likely to interfere with the binding to the FXR ligand-binding pocket.

| Compound | Activity | IC50 (µM) | Assay System | Reference |

| Lithocholic Acid (LCA) | FXR Antagonist | ~1 | In vitro co-activator association assay | Abstract of a cited study |

| Glycoursodeoxycholic acid (GUDCA) | FXR Antagonist | 77.2 | TR-FRET FXR coactivator assay | A recent study on FXR modulators |

The antagonism of FXR by LCA leads to the downregulation of key FXR target genes involved in bile acid efflux, such as the Bile Salt Export Pump (BSEP) . This can contribute to cholestasis. It is hypothesized that GLCA-S, due to its structural similarity to LCA, does not activate FXR and therefore does not induce the expression of protective genes like BSEP.

Experimental Protocols

SULT2A1 Activity Assay with Glycolithocholic Acid

Objective: To determine the kinetic parameters of GLCA sulfation by SULT2A1.

Materials:

-

Recombinant human SULT2A1

-

Glycolithocholic acid (substrate)

-

[35S]PAPS (co-substrate)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2)

-

Scintillation cocktail

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Prepare a series of GLCA concentrations in the reaction buffer.

-

Add a fixed concentration of [35S]PAPS to each reaction.

-

Initiate the reaction by adding a known amount of recombinant SULT2A1.

-

Incubate at 37°C for a predetermined time within the linear range of the reaction.

-

Stop the reaction by adding an organic solvent (e.g., chloroform (B151607) or ethyl acetate).

-

Separate the sulfated product (GLCA-S) from the unreacted [35S]PAPS by extraction or TLC.

-

Quantify the amount of [35S]GLCA-S formed using liquid scintillation counting.

-

Calculate the reaction velocity at each substrate concentration.

-

Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Quantification of GLCA-S in Human Plasma by LC-MS/MS

Objective: To accurately measure the concentration of GLCA-S in human plasma samples.

Materials:

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

C18 reverse-phase column

-

GLCA-S analytical standard

-

Isotopically labeled internal standard (e.g., d4-GLCA-S)

-

Acetonitrile, methanol, formic acid, ammonium (B1175870) acetate (B1210297) (LC-MS grade)

-

Human plasma samples

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 10 µL of the internal standard working solution.

-

Precipitate proteins by adding 150 µL of ice-cold acetonitrile.

-

Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., 50% methanol).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate the bile acids using a gradient elution on the C18 column. A typical mobile phase would consist of water with formic acid and/or ammonium acetate (A) and an organic solvent mixture like acetonitrile/methanol (B).

-

Detect GLCA-S and the internal standard using multiple reaction monitoring (MRM) in negative ion mode. The precursor-to-product ion transitions for GLCA-S should be optimized.

-

-

Quantification:

-

Construct a calibration curve using the analytical standard of GLCA-S.

-

Calculate the concentration of GLCA-S in the plasma samples based on the peak area ratio of the analyte to the internal standard.

-

In Vitro Cholestasis Model using Sandwich-Cultured Hepatocytes

Objective: To assess the cholestatic potential of compounds by measuring their effect on the transport of a fluorescent bile acid analogue in the presence of GLCA-S.

Materials:

-

Primary human hepatocytes or a suitable hepatocyte cell line (e.g., HepaRG)

-

Collagen-coated plates

-

Matrigel or another extracellular matrix overlay

-

Fluorescent bile salt export pump (BSEP) substrate (e.g., tauro-nor-THCA-24-d-NBD)

-

GLCA-S

-

Fluorescence microscope or plate reader

Procedure:

-

Culture hepatocytes on collagen-coated plates to form a monolayer.

-

Overlay the cells with Matrigel to form a sandwich culture, which promotes the formation of bile canaliculi.

-

Treat the cells with varying concentrations of GLCA-S.

-

Add the fluorescent BSEP substrate to the culture medium.

-

Incubate for a specific time to allow for uptake and biliary excretion of the fluorescent substrate.

-

Wash the cells to remove the extracellular fluorescent substrate.

-

Visualize and quantify the accumulation of the fluorescent substrate in the bile canaliculi using fluorescence microscopy or a plate reader.

-

A decrease in fluorescence accumulation in the presence of a test compound would suggest inhibition of BSEP and a cholestatic potential.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Overview of GLCA-S in bile acid homeostasis.

Caption: Workflow for SULT2A1 enzyme activity assay.

Caption: FXR signaling pathway and the role of LCA.

Conclusion

Glycolithocholic acid 3-sulfate plays a pivotal role in the detoxification of the hydrophobic secondary bile acid, lithocholic acid. Its formation, catalyzed by SULT2A1, significantly increases its water solubility, thereby facilitating its transport and elimination. While GLCA-S is efficiently handled by hepatic uptake and efflux transporters, its likely lack of agonistic activity towards FXR means it does not contribute to the feedback regulation of bile acid synthesis. Understanding the interplay between GLCA-S, its transporters, and nuclear receptor signaling is crucial for developing therapeutic strategies for cholestatic liver diseases where the balance of bile acid homeostasis is disrupted. This guide provides a foundational resource for researchers and drug development professionals working in this critical area.

References

- 1. genecards.org [genecards.org]

- 2. Inhibition of Human Sulfotransferase 2A1-Catalyzed Sulfonation of Lithocholic Acid, Glycolithocholic Acid, and Taurolithocholic Acid by Selective Estrogen Receptor Modulators and Various Analogs and Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic analysis of bile acid sulfation by stably expressed human sulfotransferase 2A1 (SULT2A1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of Bile Acid Sulfate Conjugates as Substrates of Human Organic Anion Transporting Polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human OATP1B1 (SLCO1B1) transports sulfated bile acids and bile salts with particular efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Glycolithocholic Acid 3-Sulfate in Hepatocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycolithocholic acid 3-sulfate (GLCA-S) is a sulfated, glycine-conjugated secondary bile acid. Its synthesis in hepatocytes is a critical detoxification pathway for the hydrophobic and potentially cytotoxic lithocholic acid (LCA). This guide provides a comprehensive overview of the enzymatic reactions, regulatory pathways, and transport mechanisms involved in the hepatic synthesis of GLCA-S. The information presented herein is intended to serve as a technical resource for researchers and professionals in the fields of hepatology, drug metabolism, and toxicology.

Core Synthesis Pathway

The synthesis of GLCA-S in hepatocytes is a two-step process involving conjugation and sulfation.

-

Glycine (B1666218) Conjugation: Lithocholic acid (LCA), a secondary bile acid produced by intestinal bacteria, is taken up by hepatocytes. In the peroxisome, LCA is first activated to its CoA-thioester, lithocholyl-CoA. Subsequently, the enzyme Bile acid-CoA:amino acid N-acyltransferase (BAAT) catalyzes the conjugation of lithocholyl-CoA with the amino acid glycine to form glycolithocholic acid (GLCA).[1][2][3]

-

Sulfation: The newly synthesized GLCA is then sulfated at the 3-hydroxy position by the cytosolic enzyme Sulfotransferase 2A1 (SULT2A1).[4][5] This reaction utilizes 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate (B86663) donor, yielding the final product, glycolithocholic acid 3-sulfate (GLCA-S).[6][7]

Data Presentation: Enzyme and Transporter Kinetics

The following tables summarize the available quantitative data for the key enzymes and transporters involved in the synthesis and efflux of GLCA-S.

Table 1: Enzyme Kinetics for GLCA-S Synthesis

| Enzyme | Substrate(s) | Km | Vmax | Source |

| BAAT | Lithocholic acid, Glycine | Data not available in searched literature | Data not available in searched literature | |

| SULT2A1 | Lithocholic acid | ≤1 µM (apparent) | 54.3 µmol/min/mg | [5][6] |

| Glycolithocholic acid | ≤1 µM (apparent) | Data not available in searched literature | [5] | |

| Dehydroepiandrosterone (DHEA) | 3.8 µM | 130.8 pmol/min/mg protein | [4] |

Table 2: Transporter Kinetics for Sulfated Bile Acid Efflux

| Transporter | Substrate | Km | Source |

| BSEP (ABCB11) | Taurolithocholic acid 3-sulfate (TLC-S) | 9.5 ± 1.5 µM | [8] |

| MRP2 (ABCC2) | Taurolithocholic acid 3-sulfate (TLC-S) | 1.5 µM / 8.2 ± 1.3 µM | [8][9] |

Note: Kinetic data for the direct transport of GLCA-S by BSEP and MRP2 were not available in the searched literature. Data for the structurally similar taurolithocholic acid 3-sulfate (TLC-S) is provided as a proxy.

Signaling Pathways and Regulation

The synthesis of GLCA-S is tightly regulated at the transcriptional level, primarily through the activity of nuclear receptors that sense the intracellular concentration of bile acids and other lipids.

Transcriptional Regulation of BAAT and SULT2A1

The expression of both BAAT and SULT2A1 genes is regulated by the farnesoid X receptor (FXR), a key nuclear receptor in bile acid homeostasis.[10][11][12][13][14][15][16][17][18][19] When activated by bile acids such as chenodeoxycholic acid (CDCA), FXR binds to FXR response elements (FXREs) in the promoter or intronic regions of target genes, modulating their transcription.[10][20][21][22][23][24]

SULT2A1 expression is also under the control of several other nuclear receptors, including the Pregnane X Receptor (PXR), the Vitamin D Receptor (VDR), and the Liver X Receptor (LXR).[15] This complex regulatory network allows for fine-tuning of the detoxification capacity of hepatocytes in response to various endogenous and xenobiotic signals.

Experimental Protocols

Primary Human Hepatocyte Culture

Objective: To establish and maintain primary human hepatocyte cultures for studying the metabolism of lithocholic acid.

Materials:

-

Cryopreserved primary human hepatocytes

-

Hepatocyte plating medium (e.g., Williams' Medium E with supplements)

-

Hepatocyte maintenance medium

-

Collagen-coated culture plates

-

37°C water bath

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Pre-warm the hepatocyte plating medium to 37°C.

-

Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath until a small ice crystal remains.

-

Transfer the cell suspension to a conical tube containing pre-warmed plating medium.

-

Centrifuge the cells at a low speed (e.g., 100 x g) for 8-10 minutes at room temperature.

-

Gently resuspend the cell pellet in fresh plating medium.

-

Determine cell viability and density using a trypan blue exclusion assay.

-

Seed the hepatocytes onto collagen-coated plates at a desired density.

-

Incubate the plates at 37°C in a humidified incubator with 5% CO2.

-

After an initial attachment period (typically 4-6 hours), replace the plating medium with hepatocyte maintenance medium.

-

The cultured hepatocytes are now ready for experimental treatments.

BAAT Enzyme Assay (Radioactive Method)

Objective: To measure the activity of BAAT in conjugating lithocholic acid with glycine.

Materials:

-

Hepatocyte lysate or purified BAAT enzyme

-

Lithocholyl-CoA

-

[3H]-glycine

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Scintillation cocktail and counter

Protocol:

-

Prepare a reaction mixture containing potassium phosphate buffer, hepatocyte lysate (or purified BAAT), and [3H]-glycine.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding lithocholyl-CoA.

-

Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding an acidic solution (e.g., 1 M HCl).

-

Extract the radiolabeled glycolithocholic acid using an organic solvent (e.g., ethyl acetate).

-

Quantify the amount of radiolabeled product by liquid scintillation counting.

-

Calculate the enzyme activity based on the rate of product formation.

SULT2A1 Enzyme Assay

Objective: To determine the activity of SULT2A1 in the sulfation of glycolithocholic acid.

Materials:

-

Hepatocyte cytosol or purified SULT2A1 enzyme

-

Glycolithocholic acid

-

3'-phosphoadenosine-5'-phosphosulfate (PAPS)

-

Tris-HCl buffer (pH 7.4)

-

Dithiothreitol (DTT)

-

LC-MS/MS system

Protocol:

-

Prepare a reaction mixture containing Tris-HCl buffer, DTT, hepatocyte cytosol (or purified SULT2A1), and glycolithocholic acid.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding PAPS.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant for the formation of glycolithocholic acid 3-sulfate using a validated LC-MS/MS method.

-

Calculate the enzyme activity based on the rate of product formation.

LC-MS/MS Analysis of GLCA and GLCA-S

Objective: To separate and quantify GLCA and GLCA-S in biological samples.

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile/Methanol (1:1) with 0.1% formic acid

-

Gradient: A suitable gradient to separate the analytes

-

Flow Rate: 0.3-0.5 mL/min

-

Column Temperature: 40°C

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Negative ESI

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for GLCA and GLCA-S, as well as for an internal standard.

Sample Preparation:

-

Protein precipitation of the sample (e.g., cell lysate, culture medium) with a cold organic solvent (e.g., acetonitrile).

-

Centrifugation to remove precipitated proteins.

-

The supernatant is then diluted and injected into the LC-MS/MS system.

Conclusion

The synthesis of glycolithocholic acid 3-sulfate is a vital detoxification pathway in hepatocytes, protecting the liver from the harmful effects of lithocholic acid. This process is orchestrated by the sequential actions of BAAT and SULT2A1, whose expression is intricately regulated by a network of nuclear receptors. The final product, GLCA-S, is efficiently eliminated from the hepatocyte into the bile canaliculus by the transporters BSEP and MRP2. A thorough understanding of this pathway, including the kinetics of the involved enzymes and transporters and their regulation, is essential for assessing the risk of drug-induced liver injury and for the development of novel therapeutic strategies for cholestatic liver diseases. This guide provides a foundational resource for researchers to design and interpret experiments aimed at elucidating the complexities of bile acid metabolism in the liver.

References

- 1. Diagnosis in bile acid-CoA: Amino acid N-acyltransferase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The human bile acid-CoA:amino acid N-acyltransferase functions in the conjugation of fatty acids to glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bile acid-CoA:amino acid N-acyltransferase - Wikipedia [en.wikipedia.org]

- 4. Kinetic analysis of bile acid sulfation by stably expressed human sulfotransferase 2A1 (SULT2A1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Human Sulfotransferase 2A1-Catalyzed Sulfonation of Lithocholic Acid, Glycolithocholic Acid, and Taurolithocholic Acid by Selective Estrogen Receptor Modulators and Various Analogs and Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. SULT2A1 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 8. Transport by vesicles of glycine- and taurine-conjugated bile salts and taurolithocholate 3-sulfate: a comparison of human BSEP with rat Bsep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of bile acid transport mediated by multidrug resistance associated protein 2 and bile salt export pump - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Farnesoid X receptor regulates bile acid-amino acid conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fxr target genes: Topics by Science.gov [science.gov]

- 12. Transcriptional integration of metabolism by the nuclear sterol-activated receptors LXR and FXR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nuclear receptors in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Hepatocyte nuclear factor 4α regulation of bile acid and drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Transcriptional Regulation of Hepatic Autophagy by Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Bile Acid Chenodeoxycholic Acid Increases Human Brown Adipose Tissue Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Chenodeoxycholic acid attenuates high-fat diet-induced obesity and hyperglycemia via the G protein-coupled bile acid receptor 1 and proliferator-activated receptor γ pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Obesity - The Bile Acid Chenodeoxycholic Acid Increases Human Brown Adipose Tissue Activity - Nicole Bouvy - Surgeons of Tomorrow [surgeonsoftomorrow.com]

The Enigmatic Roles of Sulfated Secondary Bile Acids: A Technical Guide for Researchers

December 5, 2025

Abstract

Secondary bile acids, microbial metabolites derived from primary bile acids, are potent signaling molecules that modulate a myriad of physiological processes. A significant proportion of these secondary bile acids undergo sulfation, a key metabolic transformation that has long been considered a detoxification pathway. However, emerging evidence suggests that sulfation is not merely an inactivation step but a sophisticated regulatory mechanism that profoundly alters the biological activities of secondary bile acids. This in-depth technical guide provides a comprehensive overview of the biological functions of sulfated secondary bile acids, with a particular focus on their interactions with key nuclear and membrane receptors. This document is intended for researchers, scientists, and drug development professionals engaged in the study of bile acid signaling, metabolic diseases, and inflammatory disorders. We present a synthesis of current knowledge, quantitative data on receptor interactions, detailed experimental protocols, and visual representations of key signaling pathways to facilitate a deeper understanding of this evolving field.

Introduction: Beyond Detoxification

Bile acids are amphipathic steroid molecules synthesized from cholesterol in the liver. Primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), are conjugated with taurine (B1682933) or glycine (B1666218) and secreted into the gut. In the distal intestine, gut microbiota deconjugate and dehydroxylate these primary bile acids to form secondary bile acids, most notably deoxycholic acid (DCA) and lithocholic acid (LCA).[1] These secondary bile acids can be reabsorbed and returned to the liver via the enterohepatic circulation.

Due to their increased hydrophobicity, secondary bile acids can be cytotoxic at high concentrations. The liver employs several detoxification mechanisms, with sulfation being a major pathway.[2] Sulfation, the addition of a sulfonate group, increases the water solubility of bile acids, thereby facilitating their urinary and fecal excretion.[3] For decades, this enhanced elimination was considered the primary, if not sole, function of bile acid sulfation.

However, a growing body of research is challenging this narrow view. Sulfation can dramatically alter the ability of secondary bile acids to activate key signaling receptors, including the farnesoid X receptor (FXR), the G protein-coupled bile acid receptor 1 (TGR5), the pregnane (B1235032) X receptor (PXR), and the vitamin D receptor (VDR).[2][4] This modulation of receptor activity suggests that sulfated secondary bile acids are not inert metabolites but rather active signaling molecules with distinct biological functions. This guide will delve into the known biological roles of sulfated secondary bile acids, providing the necessary technical details for their further investigation.

Core Biological Functions of Sulfated Secondary Bile Acids

The addition of a sulfate (B86663) moiety to a secondary bile acid can have profound effects on its biological activity, ranging from altering its receptor activation profile to modifying its impact on inflammatory processes and intestinal barrier function.

Detoxification and Elimination

Sulfation is a critical step in the detoxification of hydrophobic secondary bile acids, particularly the potent cholestatic agent, lithocholic acid (LCA).[2] This process is catalyzed by sulfotransferase enzymes, primarily SULT2A1 in humans.[5] The addition of a negatively charged sulfate group increases the hydrophilicity of the bile acid, which in turn:

-

Reduces intestinal reabsorption: Sulfated bile acids are poorly reabsorbed from the intestinal lumen.[6]

-

Enhances renal excretion: The increased water solubility facilitates their elimination in urine.[3]

-

Decreases cytotoxicity: By promoting their clearance, sulfation prevents the accumulation of toxic levels of secondary bile acids in the liver.

Modulation of Nuclear Receptor Signaling

Secondary bile acids are potent ligands for several nuclear receptors that regulate a wide range of metabolic and inflammatory genes. Sulfation can significantly impact these interactions.

-

Farnesoid X Receptor (FXR): Unsulfated secondary bile acids like DCA and LCA are known FXR agonists, although weaker than the primary bile acid CDCA.[7] Activation of FXR plays a crucial role in bile acid homeostasis, lipid metabolism, and glucose control.[8] While comprehensive quantitative data on the direct binding and activation of FXR by sulfated secondary bile acids is still emerging, the addition of a bulky, charged sulfate group is generally expected to reduce binding affinity.

-

Pregnane X Receptor (PXR): PXR is a xenobiotic sensor that also recognizes LCA as a ligand.[9] PXR activation induces the expression of detoxification enzymes and transporters.[10] Interestingly, PXR activation has been shown to increase the expression of sulfotransferases, suggesting a feed-forward mechanism for bile acid detoxification.[2] The direct interaction of sulfated secondary bile acids with PXR remains an area for further investigation.

-

Vitamin D Receptor (VDR): LCA is a known VDR agonist. VDR activation in the intestine plays a role in maintaining gut barrier integrity and modulating immune responses. The impact of sulfation on LCA's ability to activate VDR is not yet well-characterized.

TGR5 Signaling: A Tale of Two Ends

TGR5 is a G protein-coupled receptor expressed on the apical membrane of various cells, including enteroendocrine L-cells and macrophages.[11] Activation of TGR5 by bile acids stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone with beneficial effects on glucose metabolism, and can also exert anti-inflammatory effects.[11]

The effect of sulfation on TGR5 activation is highly dependent on the position of the sulfate group.

-

Sulfation at the C3 position of LCA completely abolishes its TGR5 agonist activity. [4] This is a critical finding, as LCA is the most potent endogenous TGR5 agonist.[12]

-

Conversely, a synthetic bile acid analogue, INT-767, which is sulfated at the C23 position, is a potent dual FXR and TGR5 agonist.[3] This highlights the importance of the sulfation site in determining receptor activity.

Role in Inflammation and Intestinal Barrier Function

The immunomodulatory effects of secondary bile acids are complex and context-dependent. Unsulfated secondary bile acids can have both pro- and anti-inflammatory effects. For example, DCA can activate the NLRP3 inflammasome, promoting inflammation.

Studies investigating the effects of sulfated secondary bile acids on intestinal barrier function and inflammation have yielded mixed results. Some studies suggest that sulfation may abolish the anti-inflammatory effects of secondary bile acids. Further research is needed to clarify the precise role of sulfated secondary bile acids in modulating intestinal inflammation and barrier integrity.

Quantitative Data on Receptor Interactions

The following tables summarize the available quantitative data on the interaction of sulfated and non-sulfated secondary bile acids with key receptors. It is important to note that data for sulfated secondary bile acids are still limited.

Table 1: TGR5 Activation by Secondary Bile Acids

| Compound | Receptor | Assay Type | EC50 (µM) | Reference(s) |

| Lithocholic Acid (LCA) | Human TGR5 | cAMP Production | 0.03 - 3.70 | [4] |

| Lithocholic Acid-3-Sulfate | Human TGR5 | cAMP Production | > 100 | [4] |

| Deoxycholic Acid (DCA) | Human TGR5 | cAMP Production | ~1.0 | [12] |

| Cholic Acid-7-Sulfate (CA7S) | Human TGR5 | Luciferase Reporter | Potent Agonist | [4] |

| INT-767 (C23-sulfated) | Human TGR5 | Not Specified | 0.63 | [3] |

Table 2: FXR Activation by Secondary Bile Acids

| Compound | Receptor | Assay Type | EC50 (µM) | Reference(s) |

| Chenodeoxycholic Acid (CDCA) | Human FXR | Reporter Assay | 17 | [7] |

| Deoxycholic Acid (DCA) | Human FXR | Reporter Assay | > CDCA | [7] |

| Lithocholic Acid (LCA) | Human FXR | Reporter Assay | > CDCA | [7] |

| INT-767 (C23-sulfated) | Human FXR | Not Specified | 0.03 | [3] |

Data for sulfated secondary bile acids (LCA-S, DCA-S) in FXR activation assays are currently not well-documented in the literature.

Table 3: Serum Concentrations of Sulfated Bile Acids in Healthy Humans

| Bile Acid | Concentration (µg/mL) | Reference(s) |

| Total Sulfated Bile Acids | 0.450 | [13] |

| Sulfated Lithocholic Acid | Major component of sulfated fraction | [13] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of sulfated secondary bile acids.

Quantification of Sulfated Bile Acids by UPLC-MS/MS

Objective: To accurately quantify sulfated and non-sulfated bile acids in biological samples (serum, plasma, feces).

Materials:

-

UPLC system coupled to a triple quadrupole mass spectrometer

-

C18 reverse-phase column

-

Methanol (B129727), acetonitrile (B52724), water (LC-MS grade)

-

Formic acid or ammonium (B1175870) acetate

-

Internal standards (deuterated bile acids)

-

Solid-phase extraction (SPE) cartridges or protein precipitation reagents

Protocol for Serum/Plasma Sample Preparation (Protein Precipitation):

-

To 50 µL of serum or plasma, add 150 µL of ice-cold methanol containing a mixture of deuterated internal standards.

-

Vortex for 30 seconds to precipitate proteins.

-

Incubate at -20°C for 20 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol).

-

Vortex and centrifuge to pellet any remaining debris.

-

Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis:

-

Chromatographic Separation: Use a C18 column with a gradient elution program. A typical mobile phase system consists of water with a modifier (e.g., 0.1% formic acid or 10 mM ammonium acetate) as mobile phase A and an organic solvent like acetonitrile or methanol as mobile phase B. The gradient should be optimized to achieve separation of isobaric bile acid species.

-

Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) for quantification, with at least two transitions per analyte (one for quantification and one for confirmation). Optimize cone voltage and collision energy for each bile acid.

In Vitro Macrophage Inflammation Assay

Objective: To assess the pro- or anti-inflammatory effects of sulfated secondary bile acids on macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary macrophages

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS)

-

Sulfated and non-sulfated secondary bile acids (e.g., LCA-sulfate, DCA-sulfate, LCA, DCA)

-

Reagents for measuring inflammatory markers (e.g., ELISA kits for TNF-α, IL-6; Griess reagent for nitric oxide)

-

RNA extraction kit and reagents for qRT-PCR

Protocol:

-

Cell Seeding: Seed macrophages in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treatment: Pre-incubate the cells with various concentrations of the test bile acids (e.g., 10, 50, 100 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

-

Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response. Maintain a set of wells with bile acids alone and a set with LPS alone as controls.

-

Incubation: Incubate the cells for a specified period (e.g., 6 hours for gene expression analysis, 24 hours for cytokine measurement in the supernatant).

-

Sample Collection and Analysis:

-

Supernatant: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits, and nitric oxide production using the Griess assay.

-

Cell Lysate: Lyse the cells and extract total RNA. Perform qRT-PCR to analyze the expression of inflammatory genes (e.g., Tnf, Il6, Nos2).

-

Nuclear Receptor Activation Luciferase Reporter Assay

Objective: To determine if sulfated secondary bile acids can activate or antagonize nuclear receptors like FXR, PXR, or VDR.

Materials:

-

Host cell line (e.g., HEK293T, HepG2)

-

Expression plasmid for the full-length human nuclear receptor (e.g., pCMX-hFXR)

-

Reporter plasmid containing a luciferase gene driven by a promoter with response elements for the nuclear receptor (e.g., pGL3-FXRE)

-

Transfection reagent (e.g., Lipofectamine)

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Seeding: Seed the host cells in a 96-well white, clear-bottom plate at an appropriate density to reach 70-80% confluency on the day of transfection.

-

Transfection: Co-transfect the cells with the nuclear receptor expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A co-transfection with a Renilla luciferase plasmid can be included for normalization.

-

Incubation: Incubate the cells for 24 hours to allow for plasmid expression.

-

Treatment: Treat the transfected cells with various concentrations of sulfated and non-sulfated secondary bile acids. Include a known agonist for the receptor as a positive control and a vehicle control.

-

Incubation: Incubate for another 18-24 hours.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent. If a Renilla luciferase plasmid was used, measure its activity for normalization.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable). Plot the relative luciferase units (RLU) against the concentration of the test compound to generate dose-response curves and calculate EC50 values.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to sulfated secondary bile acid biology.

Signaling Pathways

Experimental Workflow

Future Directions and Conclusion

The study of sulfated secondary bile acids is a rapidly evolving field. While traditionally viewed as mere detoxification products, it is now clear that they possess distinct biological activities that can significantly differ from their unsulfated precursors. Key areas for future research include:

-

Comprehensive Receptor Profiling: A systematic evaluation of the binding affinities and activation potentials of a wide range of sulfated secondary bile acids for all major bile acid receptors (FXR, TGR5, PXR, VDR, and others) is urgently needed.

-

Elucidation of Transport Mechanisms: The specific transporters responsible for the uptake and efflux of sulfated secondary bile acids in the liver and intestine are not fully characterized.

-

In Vivo Functional Studies: The use of animal models will be crucial to understand the physiological and pathophysiological roles of sulfated secondary bile acids in metabolic and inflammatory diseases.

-

Microbiota-Host Interactions: Further investigation is required to understand how the gut microbiota regulates the sulfation of secondary bile acids and how, in turn, sulfated bile acids influence the composition and function of the gut microbiome.

References

- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. Regulation of a xenobiotic sulfonation cascade by nuclear pregnane X receptor (PXR) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SCALE-UP SYNTHESIS OF 3α,7α,23-TRIHYDROXY-6α-ETHYL-24-NOR-5β-CHOLAN-23-SULFATE SODIUM SALT (INT-767), A POTENT FXR/TGR5 DUAL AGONIST IN PHASE I CLINICAL STUDIES [research.unipg.it]

- 4. Bariatric surgery reveals a gut-restricted TGR5 agonist with anti-diabetic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DOT Language | Graphviz [graphviz.org]

- 6. academic.oup.com [academic.oup.com]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sulphated and unsulphated bile acids in serum, bile, and urine of patients with cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modulation of In Vitro Macrophage Responses via Primary and Secondary Bile Acids in Dogs [mdpi.com]

- 13. Determination of sulfated and nonsulfated bile acids in serum by mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]

Glycolithocholic acid 3-sulfate interaction with FXR and TGR5

An In-depth Technical Guide to the Interaction of Glycolithocholic Acid 3-Sulfate with FXR and TGR5

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bile acids (BAs) are amphipathic steroid molecules synthesized from cholesterol in the liver. Beyond their classical role in facilitating lipid digestion, BAs are now recognized as crucial signaling molecules that regulate a wide array of metabolic and inflammatory pathways. They exert these effects primarily through the activation of the nuclear receptor Farnesoid X Receptor (FXR) and the membrane-bound G protein-coupled receptor, TGR5.

Lithocholic acid (LCA), a secondary bile acid formed by gut microbial modification of chenodeoxycholic acid, is a potent signaling molecule but is also associated with hepatotoxicity. To mitigate this toxicity, the liver metabolizes LCA through conjugation (e.g., with glycine (B1666218) to form glycolithocholic acid, GLCA) and sulfation. The resulting molecule, Glycolithocholic acid 3-sulfate (GLCA-S), represents a key detoxification product intended for excretion.[1]

This technical guide provides a comprehensive overview of the interaction of GLCA-S with FXR and TGR5. It details the signaling pathways of these receptors, presents available quantitative data for related compounds, outlines relevant experimental protocols, and discusses the functional implications of GLCA-S activity, highlighting existing knowledge gaps for future research.

Interaction with Farnesoid X Receptor (FXR)

FXR is a nuclear receptor highly expressed in the liver and intestine, where it functions as a primary sensor for intracellular bile acids.[2][3] Its activation is a critical homeostatic mechanism to prevent bile acid overload and regulate lipid and glucose metabolism.[2][4][5]

FXR Signaling Pathway

Upon binding to an agonist, FXR undergoes a conformational change, dissociates from corepressors, and forms a heterodimer with the Retinoid X Receptor (RXR).[6] This complex translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding recruits coactivators and initiates transcription.

Key downstream effects include:

-

Inhibition of Bile Acid Synthesis: In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 19 (FGF19), which travels to the liver to suppress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[2][6][7] In the liver, FXR induces the Small Heterodimer Partner (SHP), which also inhibits CYP7A1 transcription.[6][7]

-

Regulation of Bile Acid Transport: FXR stimulates the expression of transporters responsible for bile acid efflux from hepatocytes, such as the Bile Salt Export Pump (BSEP).[7]

GLCA-S Interaction with FXR

In contrast, the synthetic sulfated bile acid derivative INT-767 has been shown to be a potent dual agonist of both FXR and TGR5, indicating that a sulfate (B86663) group does not universally preclude FXR activation.[8] Another related compound, glycoursodeoxycholic acid (GUDCA), has been identified as an endogenous FXR antagonist.[5] Given this conflicting evidence, the precise nature of the GLCA-S interaction with FXR remains to be experimentally determined. It is reasonable to hypothesize that 3-sulfation of glycolithocholic acid significantly reduces or inhibits its ability to activate FXR compared to its non-sulfated parent compounds.

Quantitative Data for FXR Ligands (Comparative)

The following table summarizes the activation potency of various endogenous bile acids on FXR. Data for GLCA-S is not available and is noted accordingly.

| Compound | Receptor | Potency (EC50) | Notes |

| Chenodeoxycholic Acid (CDCA) | FXR | ~10-17 µM | Most potent endogenous agonist.[9] |

| Cholic Acid (CA) | FXR | Weaker than CDCA | Lower affinity agonist. |

| Deoxycholic Acid (DCA) | FXR | Weaker than CDCA | Moderate affinity agonist. |

| Lithocholic Acid (LCA) | FXR | Weaker than CDCA | Weak agonist.[10] |

| Glycolithocholic Acid 3-Sulfate (GLCA-S) | FXR | Data Not Available | Expected to be a weak agonist or antagonist. |

Interaction with Takeda G Protein-Coupled Receptor 5 (TGR5)

TGR5 (also known as GPBAR1) is a cell surface receptor for bile acids expressed in various tissues, including the intestine, gallbladder, brown adipose tissue, and certain immune cells.[9][11] It plays a key role in regulating energy expenditure, glucose homeostasis, and inflammation.[1][12]

TGR5 Signaling Pathway

As a G protein-coupled receptor, TGR5 signals primarily through the Gαs subunit.

-

Agonist Binding: A bile acid agonist binds to the extracellular domain of TGR5.

-

G Protein Activation: This induces a conformational change, activating the associated Gαs protein, which exchanges GDP for GTP.

-

cAMP Production: The activated Gαs subunit stimulates adenylyl cyclase (AC), an enzyme that converts ATP into the second messenger cyclic AMP (cAMP).[11][13]

-

Downstream Effectors: Elevated intracellular cAMP activates downstream effectors, most notably Protein Kinase A (PKA).[11][14] PKA then phosphorylates various cellular proteins, including the transcription factor CREB (cAMP Response Element-Binding Protein), leading to changes in gene expression. In intestinal L-cells, this pathway stimulates the secretion of glucagon-like peptide-1 (GLP-1).[11]

GLCA-S Interaction with TGR5

While direct quantitative data for GLCA-S is not available, substantial evidence suggests that sulfated bile acids can act as TGR5 agonists.

-

Studies using TGR5 knockout mice have shown that taurolithocholic acid 3-sulfate (TLCA-S), the taurine-conjugated counterpart to GLCA-S, induces a TGR5-dependent physiological response, strongly implying it is a TGR5 agonist.[9][15]

-

Cholic acid 7-sulfate (CA7S) has been identified as a potent, gut-restricted TGR5 agonist that mediates beneficial metabolic effects.[12][16]

-

The synthetic dual agonist INT-767 is sulfated and potently activates TGR5.[8]

Based on these findings, it is highly probable that Glycolithocholic acid 3-sulfate is a functional TGR5 agonist . The addition of the sulfate group appears to be compatible with, and may even contribute to, receptor activation.

Quantitative Data for TGR5 Ligands (Comparative)

The following table summarizes the activation potency of various endogenous bile acids on TGR5, providing context for the likely activity of GLCA-S.

| Compound | Receptor | Potency (EC50) | Notes |

| Lithocholic Acid (LCA) | TGR5 | ~0.53 µM | Most potent endogenous agonist.[9][11][15] |

| Taurolithocholic Acid (TLCA) | TGR5 | ~0.33 µM | Taurine conjugation enhances potency.[11] |

| Deoxycholic Acid (DCA) | TGR5 | ~1.0 - 1.25 µM | Potent agonist.[9][11] |

| Chenodeoxycholic Acid (CDCA) | TGR5 | ~4.4 - 6.71 µM | Moderate agonist.[9][11][15] |

| Cholic Acid (CA) | TGR5 | ~7.7 - 13.6 µM | Weaker agonist.[9][11][15] |

| Glycolithocholic Acid 3-Sulfate (GLCA-S) | TGR5 | Data Not Available | Expected to be an agonist. |

Experimental Protocols

To determine the activity of a test compound like GLCA-S on FXR and TGR5, cell-based reporter gene assays are commonly employed.

General Workflow for Cell-Based Reporter Assays

The following diagram illustrates a typical workflow for screening compounds against nuclear or G protein-coupled receptors using a luciferase reporter system.

FXR Reporter Gene Assay Protocol

This protocol is designed to measure the ability of a compound to activate FXR, leading to the expression of a luciferase reporter gene under the control of an FXRE.

-

Cell Line: Human Embryonic Kidney 293 (HEK293T) cells are commonly used due to their high transfection efficiency and low endogenous receptor expression.

-

Plasmids:

-

FXR Expression Vector: A plasmid encoding the full-length human FXRα protein.

-

Reporter Vector: A plasmid containing multiple copies of an FXRE upstream of a minimal promoter driving a firefly luciferase gene (e.g., pGL4).

-

Internal Control Vector: A plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter (e.g., pRL-TK) to normalize for transfection efficiency and cell viability.

-

-

Procedure:

-

Day 1 (Seeding & Transfection): Seed HEK293T cells into white, clear-bottom 96-well plates. Co-transfect the cells using a lipid-based transfection reagent (e.g., Lipofectamine) with the three plasmids described above.

-

Day 2 (Compound Addition): Approximately 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of the test compound (GLCA-S) and controls. A known FXR agonist like CDCA (10 µM) or GW4064 (1 µM) should be used as a positive control, and a vehicle (e.g., DMSO) as a negative control.

-

Day 3 (Lysis & Detection): After 18-24 hours of incubation with the compounds, aspirate the medium. Lyse the cells with a passive lysis buffer. Measure firefly and Renilla luciferase activity sequentially using a dual-luciferase reporter assay system and a plate luminometer.

-

-

Data Analysis: For each well, divide the firefly luciferase signal by the Renilla luciferase signal to obtain a normalized response. Plot the normalized response against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.

TGR5 Reporter Gene Assay Protocol

This protocol measures TGR5 activation by quantifying the downstream increase in cAMP, which drives the expression of a luciferase reporter gene under the control of a cAMP Response Element (CRE).

-

Cell Line: HEK293 or CHO (Chinese Hamster Ovary) cells.

-

Plasmids:

-

TGR5 Expression Vector: A plasmid encoding the full-length human TGR5 protein.

-

Reporter Vector: A plasmid containing a CRE-driven firefly luciferase gene (e.g., pGL4.29[luc2P/CRE/Hygro]).

-

Internal Control Vector: A Renilla luciferase plasmid for normalization.

-

-

Procedure:

-

Day 1 (Seeding & Transfection): The procedure is identical to the FXR assay, using the TGR5-specific plasmids.

-

Day 2 (Compound Addition): Approximately 24 hours post-transfection, treat cells with serial dilutions of GLCA-S. Use a known TGR5 agonist like LCA (1 µM) or the synthetic agonist INT-777 as a positive control.

-

Day 2/3 (Lysis & Detection): TGR5 is a GPCR, and the cAMP response can be rapid. Incubate cells for 5-6 hours. Proceed with cell lysis and dual-luciferase detection as described for the FXR assay.

-

-

Alternative TGR5 Assay (Direct cAMP Measurement): Instead of a reporter gene, direct measurement of intracellular cAMP can be performed using kits based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA after a short stimulation period (e.g., 30-60 minutes) with the test compound.[13][17]

Summary and Conclusion

Glycolithocholic acid 3-sulfate (GLCA-S) is a major metabolite of the secondary bile acid LCA, formed primarily as a detoxification product. Its interaction with the key bile acid receptors FXR and TGR5 has significant physiological implications.

-

Interaction with TGR5: While direct quantitative data for GLCA-S is lacking, substantial evidence from related sulfated bile acids (TLCA-S, CA7S) strongly suggests that GLCA-S is a TGR5 agonist . Sulfation at the 3-position is compatible with receptor activation and may contribute to the regulation of TGR5-mediated pathways, such as GLP-1 secretion and energy metabolism.

-

Interaction with FXR: The role of GLCA-S in FXR signaling is less clear. The primary function of sulfation is to facilitate excretion, which implies a reduction in biological activity. This suggests that GLCA-S is likely a very weak FXR agonist or a potential FXR antagonist . However, the existence of potent synthetic sulfated FXR agonists means this cannot be definitively concluded without direct experimental evidence.

For researchers and drug development professionals, GLCA-S and other sulfated bile acids represent an intriguing class of endogenous molecules. The lack of definitive quantitative data highlights a clear research gap. Characterizing the precise activity of GLCA-S on FXR and TGR5 could provide valuable insights into bile acid homeostasis, metabolic regulation, and the development of receptor-selective therapeutic agents. Future studies should focus on performing the detailed experimental protocols outlined herein to establish the potency (EC50) and efficacy of GLCA-S at both receptors.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Frontiers | Bile Acids and FXR: Novel Targets for Liver Diseases [frontiersin.org]

- 3. Regulation of bile acids and their receptor FXR in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tailoring FXR Modulators for Intestinal Specificity: Recent Progress and Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Farnesoid X Receptor: Good for BAD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional characterization of the semisynthetic bile acid derivative INT-767, a dual farnesoid X receptor and TGR5 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. mdpi.com [mdpi.com]

- 12. Mechanism of action of the bile acid receptor TGR5 in obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification and Characterization of a Leoligin-Inspired Synthetic Lignan as a TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bariatric surgery reveals a gut-restricted TGR5 agonist that exhibits anti-diabetic effects - preLights [prelights.biologists.com]

- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

An In-depth Technical Guide on the Intracellular Signaling Cascades Activated by Glycolithocholic Acid 3-Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycolithocholic acid 3-sulfate (GLCA-S) is a sulfated, glycine-conjugated secondary bile acid. While the precise intracellular signaling pathways activated by GLCA-S are not extensively characterized, its structural similarity to other bile acids, particularly taurolithocholic acid 3-sulfate (TLCA-S), suggests its potential involvement in modulating key signaling cascades. This technical guide synthesizes the available, albeit limited, direct evidence and extrapolates from the well-documented signaling roles of related bile acids to propose putative pathways for GLCA-S. We focus on its potential interactions with the G protein-coupled bile acid receptor TGR5 and the sphingosine-1-phosphate receptor 2 (S1PR2), as well as nuclear receptors such as the farnesoid X receptor (FXR). This document provides a comprehensive overview of the potential mechanisms, quantitative data from related compounds, detailed experimental protocols for investigating these pathways, and visual diagrams to facilitate understanding.

Introduction to Glycolithocholic Acid 3-Sulfate (GLCA-S)

Glycolithocholic acid 3-sulfate is a metabolite of lithocholic acid (LCA), a secondary bile acid formed by the action of intestinal bacteria. The sulfation and glycine (B1666218) conjugation of LCA to form GLCA-S are detoxification pathways that increase its water solubility and facilitate its elimination.[1] Beyond its role in bile acid homeostasis, emerging evidence suggests that bile acids, including their sulfated and conjugated forms, act as signaling molecules that regulate a variety of cellular processes.

Putative Intracellular Signaling Cascades of GLCA-S

Direct evidence for GLCA-S-mediated activation of specific signaling pathways is currently limited. However, based on the known activities of structurally similar bile acids, particularly TLCA-S and other conjugated bile acids, we can hypothesize the involvement of the following key signaling receptors and downstream cascades.

TGR5-Mediated Signaling

Takeda G protein-coupled receptor 5 (TGR5) is a cell surface receptor activated by various bile acids.[2] Activation of TGR5 by its ligands typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[3] This, in turn, activates Protein Kinase A (PKA), which can phosphorylate a multitude of downstream targets, influencing processes such as inflammation, energy homeostasis, and cell proliferation.[4][5] While direct activation of TGR5 by GLCA-S has not been definitively demonstrated, the structurally related compound taurolithocholic acid 3-sulfate has been shown to influence TGR5-dependent processes, although the physiological relevance of the concentrations used in some studies has been questioned.[2]

dot

References

- 1. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging Roles of Bile Acids and TGR5 in the Central Nervous System: Molecular Functions and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]

- 5. G Protein-Coupled Bile Acid Receptor TGR5 Activation Inhibits Kidney Disease in Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Glycolithocholic Acid 3-Sulfate (GLCA-S): Discovery, Characterization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycolithocholic acid 3-sulfate (GLCA-S) is a sulfated, glycine-conjugated secondary bile acid that has emerged as a significant signaling molecule with diverse physiological and pathophysiological roles. Initially identified as a detoxification product of the hydrophobic lithocholic acid, recent research has unveiled its functions in immunomodulation and as an antiviral agent. This technical guide provides a comprehensive overview of the discovery, characterization, and biological significance of GLCA-S, with a focus on its analytical determination, synthesis, and roles in signaling pathways. Detailed experimental protocols, quantitative data, and visual representations of its mechanisms of action are presented to serve as a valuable resource for researchers in the fields of hepatology, immunology, and drug discovery.

Introduction

Bile acids, traditionally known for their role in lipid digestion, are now recognized as crucial signaling molecules that regulate a wide array of metabolic and inflammatory pathways.[1] Glycolithocholic acid 3-sulfate (GLCA-S) is a metabolite of glycolithocholic acid, formed in hepatocytes.[2] The sulfation of lithocholic acid and its conjugates is a critical detoxification pathway, increasing their water solubility and facilitating their excretion.[3] Elevated serum levels of GLCA-S have been observed in patients with various liver diseases, including cirrhosis, hepatitis, and cholestasis, highlighting its potential as a biomarker.[2] Beyond its role in liver pathophysiology, GLCA-S has demonstrated significant biological activities, including the inhibition of HIV-1 replication and the modulation of T helper 17 (Th17) cell differentiation through its interaction with the nuclear receptor RORγt.[4][5] This guide aims to provide a detailed technical overview of GLCA-S, from its fundamental properties to its complex biological functions and the methodologies used for its study.

Physicochemical Properties

| Property | Value | Reference |

| Synonyms | GLCA 3-sulfate, Lithocholylglycine 3-sulfate, 3-Sulfoglycolithocholic Acid, Sulfolithocholylglycine | [2] |

| Molecular Formula | C₂₆H₄₁NO₇S · 2Na | [2] |

| Molecular Weight | 557.7 g/mol | [2] |

| Appearance | Solid | [2] |

| Solubility | Slightly soluble in methanol (B129727) and water | [2] |

| Storage | -20°C |

Data Presentation: Quantitative Analysis of GLCA-S

The quantification of GLCA-S in biological matrices is crucial for understanding its physiological and pathological roles. Below are tables summarizing key quantitative data from various analytical methods.

Table 3.1: Performance of an Enzymatic Assay for 3α-Sulfated Bile Acids (including GLCA-S)

| Parameter | Value | Reference |

| Linear Range | 0.5 to 250 µmol/L | [6] |

| Lowest Measurable Amount | 0.5 µmol/L | [6] |

| Intra-assay Variation | 0.8 to 4.4% | [6] |

| Inter-assay Variation | 1.2 to 7.9% | [6] |

| Analytical Recovery | >91% | [6] |

Table 3.2: Serum Concentrations of 3α-Sulfated Bile Acids (including GLCA-S)

| Population | Concentration Range | Mean ± SE | Reference |

| Healthy Subjects (Fasting) | Undetectable to 1.9 µmol/L | 0.9 ± 0.1 µmol/L | [6] |

| Patients with Hepatobiliary Diseases | Elevated | Not specified | [6] |

| Patients with Intrahepatic Cholestasis of Pregnancy | 43.5 ± 22.6 µM (Total Bile Acids) |

Table 3.3: UPLC-MS/MS Method Performance for Bile Acid Quantification

| Parameter | Value | Reference |

| Linearity (r²) | ≥0.9939 | [7] |

| Calibration Curve Range | 10.0 to 2500 ng/mL | [7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of GLCA-S.

Synthesis of Glycolithocholic Acid 3-Sulfate

This protocol is adapted from the synthesis of lithocholic acid sulfates using a sulfur trioxide-triethylamine complex.[8]

Materials:

-

Glycolithocholic acid

-

Sulfur trioxide-triethylamine complex

-

Dimethylformamide (DMF), anhydrous

-

Sodium hydroxide (B78521) (NaOH)

-

Methanol

-

Ether

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Dissolve glycolithocholic acid in anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar.

-

Add the sulfur trioxide-triethylamine complex to the solution. The molar ratio of the complex to glycolithocholic acid should be optimized but a slight excess of the sulfating agent is typically used.

-

Stir the reaction mixture at room temperature for 0.5-1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, precipitate the crude product by adding the reaction mixture to ice-cold water.

-

Collect the precipitate by filtration and wash it thoroughly with water and then with ether.

-

To obtain the disodium (B8443419) salt, dissolve the crude product in a minimal amount of methanolic NaOH solution.

-

Precipitate the sodium salt by adding an excess of ether.

-

Collect the purified GLCA-S disodium salt by filtration, wash with ether, and dry under vacuum.

Quantification of GLCA-S by UPLC-MS/MS

This protocol is a synthesized methodology based on several published methods for the analysis of bile acids in serum.[2][7][9]

4.2.1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human serum in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., d4-GLCA).

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Vortex briefly and transfer to a UPLC vial for analysis.

4.2.2. UPLC Conditions

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is suitable.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (e.g., 50:50, v/v) with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5-10 µL.

-

Gradient Elution:

-

0-1 min: 30% B

-

1-8 min: Linear gradient to 100% B

-

8-10 min: Hold at 100% B

-

10.1-12 min: Return to 30% B for column re-equilibration.

-

4.2.3. Mass Spectrometry Conditions

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Quantifier: Precursor ion (m/z for [M-H]⁻ of GLCA-S) → Product ion (specific fragment). A common fragment for sulfated bile acids is the HSO₄⁻ ion at m/z 97. Another characteristic fragment for glycine (B1666218) conjugates is at m/z 74.

-

Qualifier: Precursor ion → A different product ion.

-

-

Instrument Parameters (to be optimized for the specific instrument):

-

Capillary Voltage: ~3.0 kV

-

Cone Voltage: ~40 V

-

Source Temperature: ~150°C

-

Desolvation Temperature: ~400°C

-

Cone Gas Flow: ~50 L/hr

-

Desolvation Gas Flow: ~800 L/hr

-

Enzymatic Assay for 3α-Sulfated Bile Acids

This protocol is based on a published enzymatic method.[6]

Principle: The assay involves two main enzymatic steps. First, a bile acid 3α-sulfate sulfohydrolase specifically hydrolyzes the 3α-sulfate group of GLCA-S and other 3α-sulfated bile acids. The resulting 3α-hydroxy bile acid is then oxidized by 3α-hydroxysteroid dehydrogenase (3α-HSD), with the concomitant reduction of NAD⁺ to NADH. The increase in NADH is measured spectrophotometrically or fluorometrically.

Materials:

-

Bile acid 3α-sulfate sulfohydrolase (from Pseudomonas species)

-

3α-hydroxysteroid dehydrogenase (3α-HSD)

-

Nicotinamide adenine (B156593) dinucleotide (NAD⁺)

-

Hydrazine (B178648) hydrate

-

Phosphate (B84403) buffer

-

GLCA-S standard

-

Serum samples

-

Spectrophotometer or fluorometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, NAD⁺, hydrazine hydrate, and 3α-HSD.

-

Add the serum sample or GLCA-S standard to the reaction mixture.

-

Incubate to allow the 3α-HSD to react with any endogenous non-sulfated 3α-hydroxy bile acids, and measure the initial absorbance/fluorescence (A1).

-

Add the bile acid 3α-sulfate sulfohydrolase to the mixture.

-

Incubate to allow the hydrolysis of the sulfate (B86663) group and the subsequent reaction of the newly formed 3α-hydroxy group with 3α-HSD.

-

Measure the final absorbance/fluorescence (A2).

-

The concentration of 3α-sulfated bile acids is proportional to the difference in absorbance/fluorescence (A2 - A1).

-

Quantify the concentration using a standard curve prepared with known concentrations of GLCA-S.

Enzyme-Linked Immunosorbent Assay (ELISA)

A specific, commercially available ELISA kit for GLCA-S is not widely documented in the reviewed literature. However, general competitive ELISA principles can be applied for its detection if a specific antibody and a labeled GLCA-S conjugate are available.[10][11]

General Principle (Competitive ELISA):

-

Microplate wells are coated with an anti-GLCA-S antibody.

-

Samples or standards containing GLCA-S are added to the wells, along with a fixed amount of enzyme-labeled GLCA-S (e.g., GLCA-S-HRP).

-

The unlabeled GLCA-S from the sample and the labeled GLCA-S compete for binding to the antibody.

-

After incubation and washing, a substrate for the enzyme is added.

-

The amount of color produced is inversely proportional to the concentration of GLCA-S in the sample.

Signaling Pathways and Biological Activities

Inhibition of Th17 Cell Differentiation via RORγt

GLCA-S has been identified as a potent and selective inhibitor of Th17 cell differentiation by directly targeting the retinoic acid-related orphan receptor gamma t (RORγt), the master transcription factor for Th17 cells.[5]

Mechanism of Action:

-

GLCA-S binds to the ligand-binding domain of RORγt.

-

This binding inhibits the transcriptional activity of RORγt.

-

The inhibition of RORγt leads to the downregulation of its target genes, which are essential for Th17 cell differentiation and function. These target genes include those encoding for the cytokines IL-17A and IL-17F, as well as the IL-23 receptor (IL-23R).[8][12]

-

The suppression of these key genes prevents the differentiation of naïve T cells into Th17 cells and reduces the production of pro-inflammatory cytokines.

Caption: GLCA-S inhibits Th17 differentiation by binding to and inactivating RORγt.

Antiviral Activity against HIV-1

GLCA-S has been shown to inhibit the replication of Human Immunodeficiency Virus-1 (HIV-1) in vitro. The proposed mechanism of action for sulfated polysaccharides, a class of molecules to which GLCA-S is related, involves the inhibition of viral entry into host cells.[4][13]

Mechanism of Inhibition of HIV-1 Entry:

-

The HIV-1 envelope glycoprotein, gp120, plays a crucial role in viral entry by binding to the CD4 receptor and a coreceptor (CCR5 or CXCR4) on the surface of target T cells.

-

Sulfated polysaccharides, and likely GLCA-S, are negatively charged molecules that can electrostatically interact with positively charged amino acid residues on gp120, particularly within the V3 loop.[14][15]

-

This binding of GLCA-S to gp120 can block the interaction of gp120 with the CD4 receptor and/or the coreceptor, thereby preventing the conformational changes required for the fusion of the viral and cellular membranes.

-

By inhibiting viral entry, GLCA-S effectively halts the HIV-1 replication cycle at an early stage.

Caption: GLCA-S inhibits HIV-1 entry by blocking the interaction of gp120 with host cell receptors.

Conclusion